1-(4-Bromobutyl)-3,6-dimethyluracil
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Overview
Description
1-(4-Bromobutyl)-3,6-dimethyluracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA. The addition of a bromobutyl group and methyl groups to the uracil structure modifies its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-3,6-dimethyluracil typically involves the alkylation of 3,6-dimethyluracil with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-3,6-dimethyluracil can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromobutyl group or the uracil ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(4-azidobutyl)-3,6-dimethyluracil, while oxidation with potassium permanganate can produce 1-(4-hydroxybutyl)-3,6-dimethyluracil.
Scientific Research Applications
1-(4-Bromobutyl)-3,6-dimethyluracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3,6-dimethyluracil involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The uracil moiety can interact with enzymes involved in nucleic acid metabolism, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutyl)-3-methyluracil: Similar structure but with only one methyl group on the uracil ring.
1-(4-Bromobutyl)-6-methyluracil: Similar structure but with the methyl group at a different position on the uracil ring.
1-(4-Bromobutyl)uracil: Lacks the methyl groups on the uracil ring.
Uniqueness
1-(4-Bromobutyl)-3,6-dimethyluracil is unique due to the presence of both methyl groups and the bromobutyl group, which confer distinct chemical properties and reactivity. These modifications can enhance its stability, solubility, and potential biological activity compared to similar compounds.
Properties
CAS No. |
63550-51-6 |
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Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-(4-bromobutyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c1-8-7-9(14)12(2)10(15)13(8)6-4-3-5-11/h7H,3-6H2,1-2H3 |
InChI Key |
ZIVCNHYTBURYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCBr)C |
Origin of Product |
United States |
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